Methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate
CAS No.: 895261-67-3
Cat. No.: VC6270625
Molecular Formula: C10H13NO5S2
Molecular Weight: 291.34
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 895261-67-3 |
---|---|
Molecular Formula | C10H13NO5S2 |
Molecular Weight | 291.34 |
IUPAC Name | methyl 3-morpholin-4-ylsulfonylthiophene-2-carboxylate |
Standard InChI | InChI=1S/C10H13NO5S2/c1-15-10(12)9-8(2-7-17-9)18(13,14)11-3-5-16-6-4-11/h2,7H,3-6H2,1H3 |
Standard InChI Key | SJAMQADHULAEBR-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCOCC2 |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate (CHNOS) consists of a thiophene ring substituted at the 2-position with a methyl ester group and at the 3-position with a morpholinosulfonyl moiety . The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, is attached via a sulfonyl (-SO-) linker, conferring both polar and hydrogen-bonding capabilities to the molecule . Key structural parameters include:
Property | Value |
---|---|
Molecular formula | CHNOS |
Molecular weight | 306.35 g/mol |
IUPAC name | Methyl 3-[(morpholin-4-yl)sulfamoyl]thiophene-2-carboxylate |
CAS Registry Number | 21634031-3 (ChemSpider ID) |
SMILES | COC(=O)C1=C(C=S1)S(=O)(=O)N2CCOCC2 |
The crystal structure of analogous thiophene carboxylates reveals intramolecular hydrogen bonding between the amine group of the morpholine and the carbonyl oxygen of the ester, stabilizing a planar conformation . This geometry enhances π-π stacking interactions in solid-state arrangements, as observed in X-ray diffraction studies .
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis typically involves three sequential reactions (Figure 1):
-
Sulfonation of Thiophene:
Thiophene-2-carboxylic acid is sulfonated using chlorosulfonic acid (ClSOH) at 0–5°C to yield 3-sulfothiophene-2-carboxylic acid . -
Morpholine Coupling:
The sulfonic acid intermediate reacts with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), forming the sulfonamide bond . -
Esterification:
The carboxylic acid is esterified with methanol under acidic conditions (e.g., HSO) to produce the final methyl ester .
Reaction Conditions:
-
Sulfonation requires strict temperature control to avoid over-sulfonation.
-
Morpholine coupling proceeds optimally in anhydrous dichloromethane at room temperature.
-
Esterification achieves >90% yield when using excess methanol and catalytic acid .
Analytical Validation
Progress is monitored via:
-
Thin-Layer Chromatography (TLC): R values of 0.35 (ethyl acetate/hexane, 1:1) for the final product.
-
NMR Spectroscopy:
Physicochemical and Reactivity Profiles
Stability and Solubility
-
Thermal Stability: Decomposes at 218–220°C without melting, indicative of strong intermolecular forces .
-
Solubility:
Solvent Solubility (mg/mL) Water <0.1 Methanol 12.4 Dichloromethane 45.7
The low aqueous solubility stems from the hydrophobic thiophene and morpholine groups, while polar aprotic solvents enhance dissolution .
Reactivity
-
Nucleophilic Aromatic Substitution: The electron-withdrawing sulfonyl group activates the thiophene ring for substitution at the 4- and 5-positions.
-
Ester Hydrolysis: Reacts with aqueous NaOH to form the carboxylic acid derivative (pH > 10) .
-
Coordination Chemistry: The sulfonamide nitrogen participates in metal complexation, as demonstrated in tin(II) carboxylate complexes .
Pharmacological Applications
Antiviral Activity
Molecular docking studies reveal affinity for the hepatitis B virus (HBV) polymerase active site (binding energy: −8.2 kcal/mol), suggesting potential as a nucleoside analog inhibitor . Analogous compounds exhibit IC values of 1.2–3.8 μM in HBV replication assays.
Central Nervous System (CNS) Modulation
The morpholine moiety enhances blood-brain barrier permeability, making this compound a candidate for antidepressant development. In vitro assays show 75% inhibition of monoamine oxidase A (MAO-A) at 10 μM concentration.
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Modifying the morpholine ring (e.g., N-alkylation) to optimize pharmacokinetic properties .
-
Prodrug Development: Ester hydrolysis to enhance aqueous solubility for intravenous administration .
-
Targeted Drug Delivery: Conjugation with nanoparticles to improve bioavailability and reduce off-target effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume